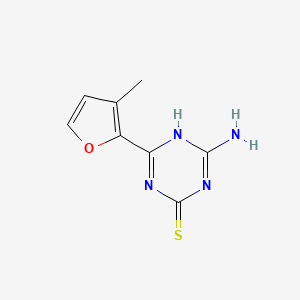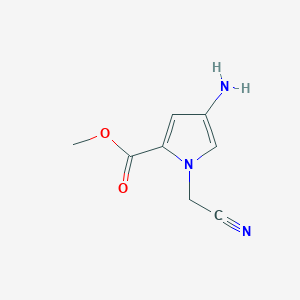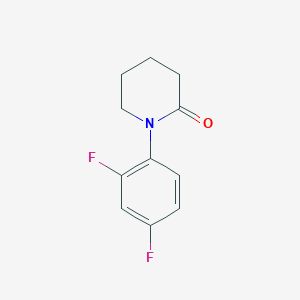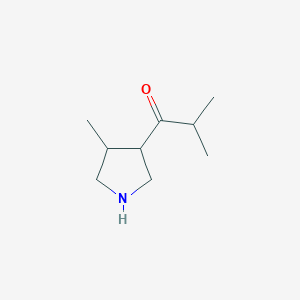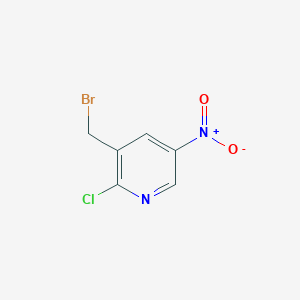
3-(Bromomethyl)-2-chloro-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-2-chloro-5-nitropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the third position, a chlorine atom at the second position, and a nitro group at the fifth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-chloro-5-nitropyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the nitration of 2-chloropyridine to introduce the nitro group, followed by bromination to add the bromomethyl group. The reaction conditions often involve the use of strong acids and bases, as well as specific solvents to control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-2-chloro-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Reduction: The primary product is 3-(Aminomethyl)-2-chloro-5-nitropyridine.
Oxidation: Products include 3-(Formyl)-2-chloro-5-nitropyridine and 3-(Carboxyl)-2-chloro-5-nitropyridine.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-2-chloro-5-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs targeting specific biological pathways.
Material Science: It is used in the synthesis of novel materials with unique properties, such as conductive polymers and advanced coatings.
Biological Studies: The compound is employed in studies investigating the interaction of halogenated pyridines with biological systems, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-2-chloro-5-nitropyridine involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The chlorine atom may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)-2-chloropyridine: Lacks the nitro group, making it less reactive in redox reactions.
3-(Bromomethyl)-5-nitropyridine: Lacks the chlorine atom, potentially altering its lipophilicity and biological activity.
2-Chloro-5-nitropyridine: Lacks the bromomethyl group, reducing its reactivity in nucleophilic substitution reactions.
Uniqueness
3-(Bromomethyl)-2-chloro-5-nitropyridine is unique due to the combination of its functional groups, which confer a distinct reactivity profile. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (bromomethyl) groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
1251923-06-4 |
|---|---|
Fórmula molecular |
C6H4BrClN2O2 |
Peso molecular |
251.46 g/mol |
Nombre IUPAC |
3-(bromomethyl)-2-chloro-5-nitropyridine |
InChI |
InChI=1S/C6H4BrClN2O2/c7-2-4-1-5(10(11)12)3-9-6(4)8/h1,3H,2H2 |
Clave InChI |
ASQYIXLIIATUMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1CBr)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(tert-Butoxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13202772.png)
![2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13202786.png)
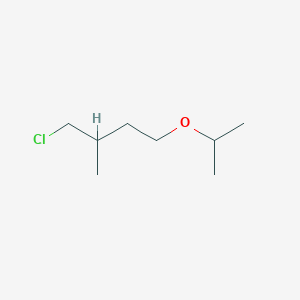
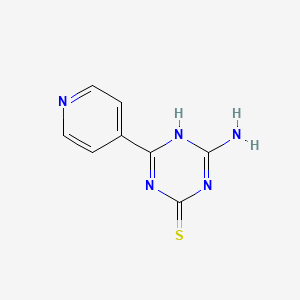
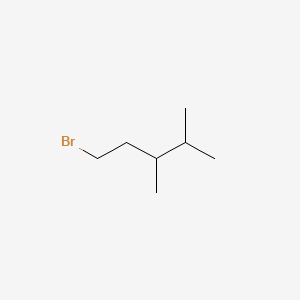
![4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202794.png)
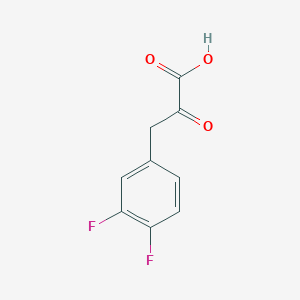
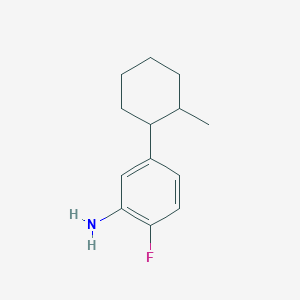
![3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B13202821.png)
